(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, demonstrates the importance of diastereoselective processes in achieving high purity and specificity in the production of amino acids and derivatives. Techniques like cyanohydrin formation highlight the complexity and innovation in synthetic strategies (Shibata, Itoh, & Terashima, 1998).
Molecular Structure Analysis
Analysis of the crystal and molecular structure of related amino acids reveals the intricacies of hydrogen bonding and molecular conformations. Studies such as those on DL-γ-Amino-β-hydroxybutyric acid (GABOB) provide insights into the zwitterionic structures and skeletal conformations that are crucial for understanding the chemical behavior of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid (TomitaKen-ichi, HaradaMasahiro, & FujiwaraTakaji, 1973).
Chemical Reactions and Properties
The reactivity of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid can be inferred from studies on similar compounds, where modifications to the carbobenzyloxy group enhance the properties of peptide synthesis. Such modifications influence the stability, ease of removal, and crystallization of peptide derivatives, demonstrating the compound's versatility in synthetic applications (Channing, Turner, & Young, 1951).
Physical Properties Analysis
Research on compounds like 4-amino-3-hydroxybutyric acid, a close relative, sheds light on the physical properties that are essential for understanding the behavior of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid. The processes involved in the synthesis, such as epoxidation and subsequent reactions, reveal the compound's physical characteristics and potential for further chemical transformations (Mete, Maraş, & SeÇen, 2003).
Chemical Properties Analysis
The chemical properties of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid are closely related to its functionality in peptide synthesis and its reactivity in various chemical environments. Investigations into the bioisosteric properties of gamma-aminobutyric acid (GABA) derivatives, for example, provide valuable insights into the chemical behavior and potential applications of amino acid derivatives in biochemical contexts (Lolli et al., 2006).
Scientific Research Applications
-
Peptide Nucleic Acid-Assisted Generation of Targeted Double-Stranded DNA Breaks with T7 Endonuclease I
- Application Summary : This research harnessed the power of gamma-modified peptide nucleic acids (γPNAs) to facilitate targeted, specific DNA invasion and used T7 endonuclease I (T7EI) to recognize and cleave the γPNA-invaded DNA .
- Methods of Application : The researchers demonstrated that T7EI can be used as a programmable nuclease capable of generating single or multiple specific double-strand breaks (DSBs) in vitro under a broad range of conditions .
- Results or Outcomes : The study showed that this system could potentially be applied for large-scale genomic manipulation, including cloning, large-fragment DNA assembly, and gene editing, with exciting applications in biotechnology, medicine, agriculture, and synthetic biology .
-
Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications
- Application Summary : This research provides a detailed review of the diverse classifications, and biosynthetic pathways of siderophores, with a particular emphasis on siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
- Methods of Application : The researchers explored the secretion mechanisms of siderophores in microbes and plants, and their role in regulating bioavailable iron levels .
- Results or Outcomes : The study discussed the applications of siderophores in medicine, agriculture, and environmental sciences, including biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
Nucleic Acids – Chemistry and Applications
- Application Summary : This research discusses the potential applications of particles coated with short nucleic acid constructs. Due to their intrinsic physicochemical properties, they have potential applications in diagnostics, gene regulation, medicine, and as nanomaterials .
- Methods of Application : The researchers explored the use of short nucleic acid constructs to coat particles, leveraging their unique properties for various applications .
- Results or Outcomes : The study outlines the current state of knowledge in this exciting domain of nucleic acids, highlighting the potential of these constructs in various fields .
Nucleic Acids – Chemistry and Applications
- Application Summary : This research discusses the potential applications of particles coated with short nucleic acid constructs. Due to their intrinsic physicochemical properties, they have potential applications in diagnostics, gene regulation, medicine, and as nanomaterials .
- Methods of Application : The researchers explored the use of short nucleic acid constructs to coat particles, leveraging their unique properties for various applications .
- Results or Outcomes : The study outlines the current state of knowledge in this exciting domain of nucleic acids, highlighting the potential of these constructs in various fields .
Safety And Hazards
The safety and hazards of a compound refer to its toxicity, flammability, and environmental impact. This information is usually available in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
Future directions in the study of a compound can include potential applications, areas of research that need further exploration, and ways in which the synthesis of the compound could be improved.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid”, you may need to consult specialized chemical databases or scientific literature.
properties
IUPAC Name |
(2S)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKOBRDRCYROKY-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177349 | |
Record name | (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401177349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid | |
CAS RN |
40371-50-4 | |
Record name | (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40371-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-Hydroxy-4-(((phenylmethoxy)carbonyl)amino)butyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401177349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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